molecular formula C13H18N2O5S B1328652 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol CAS No. 942474-78-4

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol

Cat. No.: B1328652
CAS No.: 942474-78-4
M. Wt: 314.36 g/mol
InChI Key: YEGBPXJEKSXHQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol involves multiple steps. The synthetic route typically starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the sulfonation to introduce the ethylsulfonyl group. The final step involves the formation of the piperidin-4-ol ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol can be compared with other similar compounds, such as:

  • 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidin-4-ol
  • 1-[4-(Propylsulfonyl)-2-nitrophenyl]piperidin-4-ol
  • 1-[4-(Butylsulfonyl)-2-nitrophenyl]piperidin-4-ol

These compounds share similar structures but differ in the length of the alkyl chain attached to the sulfonyl group. The uniqueness of this compound lies in its specific ethylsulfonyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-2-21(19,20)11-3-4-12(13(9-11)15(17)18)14-7-5-10(16)6-8-14/h3-4,9-10,16H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGBPXJEKSXHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233179
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-78-4
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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